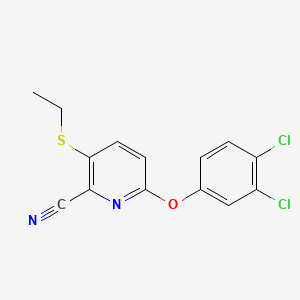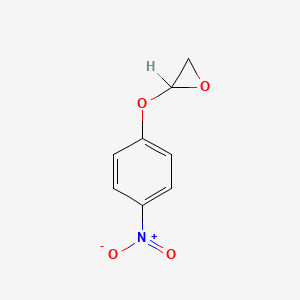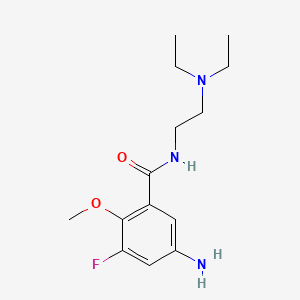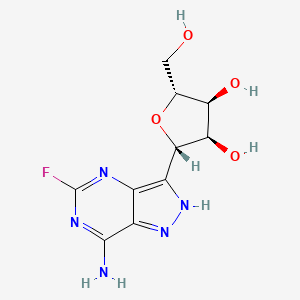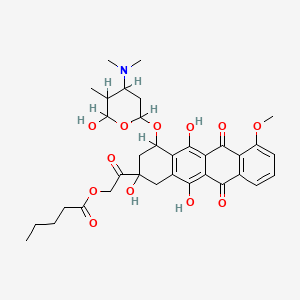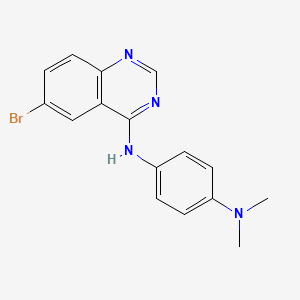
N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine is a member of quinazolines.
Applications De Recherche Scientifique
Antimalarial Drug Development
Quinazolines, including compounds similar to N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine, have been synthesized and evaluated for their antimalarial activity. One such compound, SSJ-717, has shown promise as a potent antimalarial drug lead (Mizukawa et al., 2021).
Organic Synthesis and Chemical Research
Research on the bromination of related compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, has led to the synthesis of various bromination products, including sulfur-functionalized quinone derivatives (Aitken et al., 2016).
Radiolabeled Probe Development
Compounds analogous to N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine have been used in the synthesis of radiolabeled probes, such as SMA41, designed for studying the targeting of specific receptors like the epidermal growth factor receptor (EGFR) (Matheson et al., 2003).
Organic Light-Emitting Diodes (OLEDs)
Research has been conducted on similar compounds for applications in organic light-emitting diodes (OLEDs). Novel host materials, including those based on naphthalene-1,4-diamine derivatives, have been synthesized and shown to exhibit high thermal and morphological stability, contributing to the development of efficient yellow phosphorescent OLEDs (Zhang et al., 2015).
Antibacterial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines, structurally related to the queried compound, have shown potent antibacterial activity against multidrug-resistant Staphylococcus aureus and other pathogens. These compounds present a promising platform for the development of new antibacterial agents (Van Horn et al., 2014).
Antileishmanial Activity
Similar quinazoline derivatives have been synthesized and tested for their efficacy against Leishmania donovani and L. amazonensis, showing potential as antileishmanial agents (Van Horn et al., 2014).
Propriétés
Nom du produit |
N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine |
|---|---|
Formule moléculaire |
C16H15BrN4 |
Poids moléculaire |
343.22 g/mol |
Nom IUPAC |
1-N-(6-bromoquinazolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H15BrN4/c1-21(2)13-6-4-12(5-7-13)20-16-14-9-11(17)3-8-15(14)18-10-19-16/h3-10H,1-2H3,(H,18,19,20) |
Clé InChI |
YJXQXNMNLWGBKZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



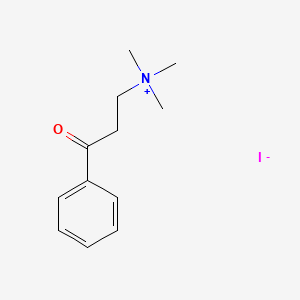
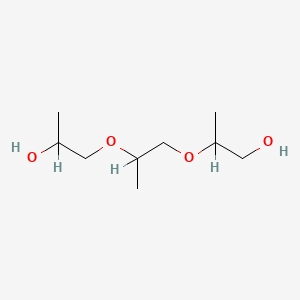
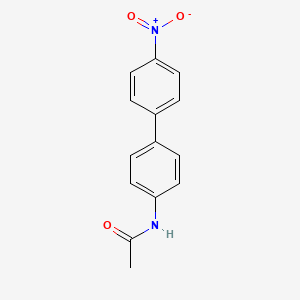
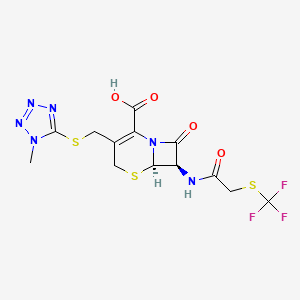
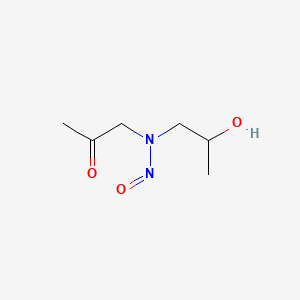
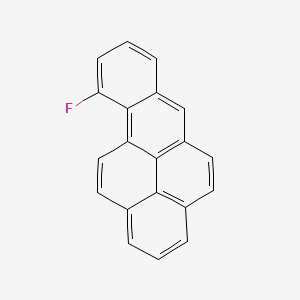
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)
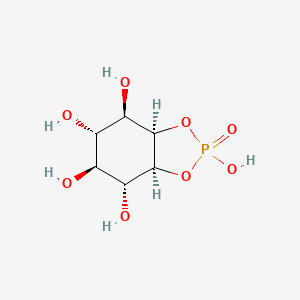
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
